![molecular formula C16H24N2O3 B5538262 9-(3-furylmethyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538262.png)
9-(3-furylmethyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, including the compound , are part of a unique class of spiro compounds that have been synthesized and explored for their potential in various biological activities. These compounds are recognized for their structural complexity and diversity, which allows for a broad range of chemical reactions and interactions, making them subjects of interest in medicinal chemistry research.
Synthesis Analysis
The synthesis of these spiro compounds involves multiple steps, including the preparation of intermediate compounds through reactions such as Claisen condensation, acid-catalyzed decarboxylation, and spirocyclization. The synthesis routes often aim for high yield and selectivity, with specific attention to the stereochemistry of the resulting compounds. For example, the synthesis of certain 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones has been achieved through efficient Michael addition reactions and subsequent cyclization processes (Yang et al., 2008).
科学的研究の応用
CCR8 Antagonists
Compounds related to 9-(3-furylmethyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one have been identified as CCR8 antagonists. These are used in the treatment of chemokine-mediated diseases, especially respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Antihypertensive Applications
9-Substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been prepared and screened for antihypertensive activity. The parent compound of this series showed potent antihypertensive effects due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Bioactivity in Various Disorders
1,9-Diazaspiro[5.5]undecanes, including those fused with arenes/heteroarenes and containing a carbonyl group at position 2, show potential in treating obesity, pain, and various immune system, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).
Synthesis Techniques
Methods have been developed for synthesizing substituted 3,9-diazaspiro[5.5]undecanes via intramolecular spirocyclization of pyridine substrates, demonstrating the versatility of these compounds in chemical synthesis (Parameswarappa & Pigge, 2011).
Antiviral Acyclonucleosides
The compound has been used as an intermediate in the synthesis of antiviral acyclonucleosides, illustrating its utility in antiviral medication development (Pardhasaradhi et al., 1998).
Solid-Phase Synthesis
Microwave-assisted solid-phase synthesis techniques have been developed for diazaspirocycles, including 3,9-diazaspiro[5.5]undecanes, highlighting its application in efficient chemical synthesis processes (Macleod et al., 2006).
特性
IUPAC Name |
9-(furan-3-ylmethyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c19-9-8-18-13-16(3-1-15(18)20)4-6-17(7-5-16)11-14-2-10-21-12-14/h2,10,12,19H,1,3-9,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZSOKPAZUTAFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)CC3=COC=C3)CN(C1=O)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-Furylmethyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。